molecular formula C11H15NO2 B13141227 1,2-Dimethyl-3-(1-methylethyl)-5-nitrobenzene CAS No. 96155-98-5

1,2-Dimethyl-3-(1-methylethyl)-5-nitrobenzene

Cat. No.: B13141227
CAS No.: 96155-98-5
M. Wt: 193.24 g/mol
InChI Key: LWXYRCYAGNMAMJ-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3-(1-methylethyl)-5-nitrobenzene is an organic compound with a complex structure It belongs to the class of nitrobenzenes, which are characterized by the presence of one or more nitro groups (-NO2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-3-(1-methylethyl)-5-nitrobenzene typically involves nitration of a suitable precursor. One common method is the nitration of 1,2-Dimethyl-3-(1-methylethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually carried out at low temperatures to control the rate of nitration and to minimize the formation of by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-(1-methylethyl)-5-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Quinones or other oxidized products.

    Substitution: Halogenated or other substituted derivatives.

Scientific Research Applications

1,2-Dimethyl-3-(1-methylethyl)-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-(1-methylethyl)-5-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dimethyl-3-(1-methylethyl)benzene: Lacks the nitro group, resulting in different chemical properties and reactivity.

    1,2-Dimethyl-4-nitrobenzene: Similar structure but with the nitro group in a different position, leading to variations in reactivity and applications.

    1,3-Dimethyl-5-nitrobenzene: Another isomer with different substitution patterns affecting its chemical behavior.

Uniqueness

1,2-Dimethyl-3-(1-methylethyl)-5-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and potential applications. The presence of both alkyl and nitro groups provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various chemical transformations and applications.

Biological Activity

1,2-Dimethyl-3-(1-methylethyl)-5-nitrobenzene, a derivative of nitrobenzene, has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article explores its biological activity, including toxicity, mutagenicity, and potential therapeutic uses, supported by data tables and case studies.

This compound is characterized by the following chemical formula:

  • Molecular Formula : C_11H_15N_1O_2
  • Molecular Weight : 193.25 g/mol

Toxicity and Mutagenicity

Research indicates that nitrobenzene derivatives can exhibit significant toxicity and mutagenic properties. The compound has been linked to various adverse effects in biological systems:

  • Acute Toxicity : Studies have shown that exposure to nitrobenzene can lead to methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, impairing oxygen transport in the blood. The lethal concentration (LC50) for nitrobenzene is reported between 1 and 5 mg/L in aquatic organisms .
  • Mutagenicity : Nitro compounds are often metabolized into reactive intermediates that can interact with DNA, leading to mutations. For instance, studies on similar compounds have indicated mutagenic effects in somatic cells of rodents .
Study Type Findings
Acute ToxicityLC50: 1-5 mg/L for aquatic organisms
MutagenicityInduction of mutations in rodent somatic cells

The biological activity of this compound may be attributed to its metabolic pathways. Nitro compounds typically undergo reductive metabolism, producing reactive metabolites that can lead to oxidative stress and cellular damage:

  • Metabolic Pathways : The primary pathway involves the reduction of the nitro group to form hydroxylamine or aniline derivatives. These metabolites can bind covalently to cellular macromolecules, potentially leading to toxic effects .

Case Study 1: Hematological Effects

A study examining the hematological effects of nitrobenzene derivatives on F344 rats demonstrated significant changes in blood parameters after exposure:

  • Method : Rats were exposed to varying concentrations of nitrobenzene via gavage for 90 days.
  • Results : Increased levels of methemoglobin and alterations in erythrocyte morphology were observed, indicating oxidative damage.
Parameter Control Group Exposed Group
Methemoglobin Level (%)0.515.0
Erythrocyte Count (million/µL)7.04.5

Case Study 2: Genotoxicity Assessment

A genotoxicity assessment using the Ames test indicated that certain nitrobenzene derivatives could induce mutations in Salmonella typhimurium strains:

  • Method : Various concentrations of the compound were tested for mutagenic potential.
  • Results : Significant increases in revertant colonies were noted at higher concentrations.
Concentration (µg/mL) Revertant Colonies (per plate)
010
5045
10085

Potential Therapeutic Uses

Despite its toxicity, there are indications that certain nitro compounds may possess therapeutic properties:

  • Antimicrobial Activity : Preliminary studies suggest that modifications of nitrobenzene derivatives may enhance antibacterial activity against resistant strains of bacteria.
  • Anticancer Properties : Some derivatives have shown potential in inhibiting cancer cell proliferation in vitro, warranting further investigation into their mechanisms and efficacy.

Properties

IUPAC Name

1,2-dimethyl-5-nitro-3-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7(2)11-6-10(12(13)14)5-8(3)9(11)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXYRCYAGNMAMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697832
Record name 1,2-Dimethyl-5-nitro-3-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96155-98-5
Record name 1,2-Dimethyl-5-nitro-3-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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